
2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a hydroxyl group and a butynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol typically involves multiple steps. One common method is the Sonogashira coupling reaction, where an aryl halide reacts with but-3-yn-2-ol in the presence of a palladium catalyst and copper iodide . This is followed by oxidation using Dess-Martin periodinane to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
化学反応の分析
Types of Reactions
2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The triple bond in the butynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for oxidizing the hydroxyl group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the triple bond.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
科学的研究の応用
2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol involves its interaction with various molecular targets. The hydroxyl and butynyl groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- **2-({[3-hydroxy-2-(3-hydroxybut-1-yn-1-yl)bicyclo[3.2.0]hept-5-en-6-yl]amino}oxy)acetic acid
- **2-({[2-hydroxy-3-(3-hydroxybut-1-yn-1-yl)bicyclo[3.2.0]heptan-6-ylidene]amino}oxy)acetic acid
Uniqueness
2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
116235-86-0 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
2-(3-hydroxybut-1-ynyl)-1,3,3-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C13H22O2/c1-10(14)6-7-11-12(2,3)8-5-9-13(11,4)15/h10-11,14-15H,5,8-9H2,1-4H3 |
InChIキー |
BKVVPCFREKQPNT-UHFFFAOYSA-N |
正規SMILES |
CC(C#CC1C(CCCC1(C)O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14311719.png)
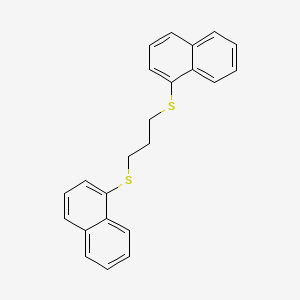
![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)
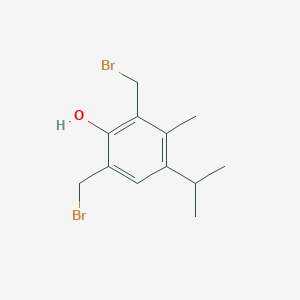
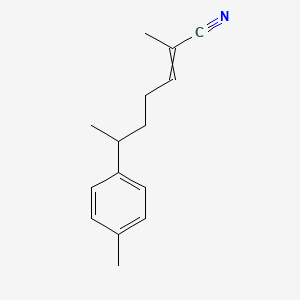
![[1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy-](/img/structure/B14311738.png)
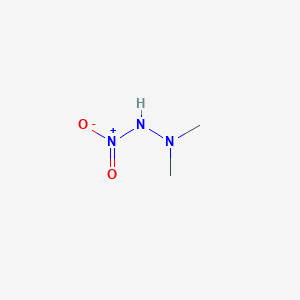

![Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane](/img/structure/B14311777.png)
![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)
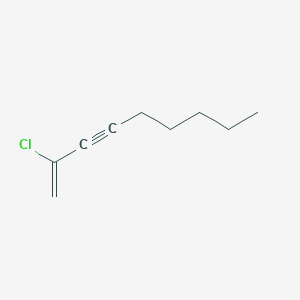
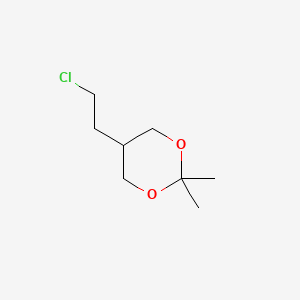
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14311789.png)
![3-[(6-Chloropyridin-2-yl)oxy]aniline](/img/structure/B14311790.png)
